3-Pentylcyclopentyl butyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

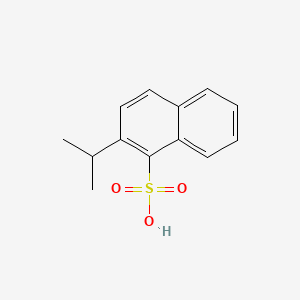

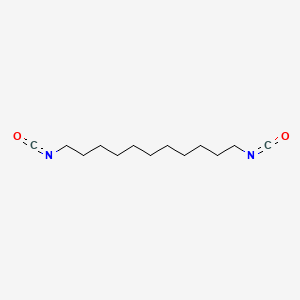

3-Pentylcyclopentylbutyrat ist eine organische Verbindung mit der Summenformel C14H26O2. Es ist ein Ester, der durch die Reaktion von Pentanol und Buttersäure gebildet wird. Diese Verbindung ist für ihren charakteristischen fruchtigen Geruch bekannt, der sie in der Duft- und Aromaindustrie nützlich macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

3-Pentylcyclopentylbutyrat kann durch eine Veresterungsreaktion zwischen Pentanol und Buttersäure synthetisiert werden. Die Reaktion erfordert typischerweise einen sauren Katalysator, wie zum Beispiel Schwefelsäure, um effizient abzulaufen. Die allgemeinen Reaktionsbedingungen umfassen das Erhitzen der Reaktanten unter Rückfluss, um die Bildung des Esters zu erleichtern.

Industrielle Produktionsmethoden

In einem industriellen Umfeld folgt die Produktion von 3-Pentylcyclopentylbutyrat einem ähnlichen Veresterungsprozess, jedoch in größerem Maßstab. Die Reaktanten werden in einem Reaktor gemischt, und die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt. Das Produkt wird dann durch Destillation gereinigt, um den gewünschten Ester zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Pentylcyclopentyl butyrate can be synthesized through an esterification reaction between pentanol and butyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired ester.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Pentylcyclopentylbutyrat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einem sauren oder basischen Katalysator kann der Ester zu Pentanol und Buttersäure hydrolysiert werden.

Reduktion: Der Ester kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.

Umesterung: Diese Reaktion beinhaltet den Austausch der Estergruppe mit einem anderen Alkohol, wodurch ein anderer Ester gebildet wird.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Reduktion: Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Umesterung: Katalysatoren wie Natriummethoxid oder Schwefelsäure.

Hauptprodukte, die gebildet werden

Hydrolyse: Pentanol und Buttersäure.

Reduktion: Pentylcyclopentanol.

Umesterung: Ein neuer Ester und ein Alkohol.

Wissenschaftliche Forschungsanwendungen

3-Pentylcyclopentylbutyrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zu Veresterungs- und Hydrolysereaktionen verwendet.

Biologie: Aufgrund seiner Esterfunktionalität wurden seine potenziellen Auswirkungen auf biologische Systeme untersucht.

Medizin: Aufgrund seiner Fähigkeit, Ester mit verschiedenen pharmakologisch aktiven Verbindungen zu bilden, wird es für eine mögliche Verwendung in Arzneimittelträgersystemen erforscht.

Industrie: In der Duft- und Aromaindustrie für seinen fruchtigen Geruch verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-Pentylcyclopentylbutyrat beinhaltet seine Wechselwirkung mit biologischen Molekülen über seine Esterfunktionalität. Ester können im Körper hydrolysiert werden und den entsprechenden Alkohol und die Säure freisetzen, die dann an verschiedenen biochemischen Wegen teilnehmen können. Die beteiligten molekularen Zielstrukturen und Pfade hängen vom spezifischen biologischen Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 3-Pentylcyclopentyl butyrate involves its interaction with biological molecules through its ester functional group. Esters can undergo hydrolysis in the body, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pentylbutyrat: Ähnlicher Ester, der aus Pentanol und Buttersäure gebildet wird.

Cyclopentylbutyrat: Ester, der aus Cyclopentanol und Buttersäure gebildet wird.

3-Pentylcyclopentanol: Alkohol, der durch Reduktion von 3-Pentylcyclopentylbutyrat gebildet wird.

Einzigartigkeit

3-Pentylcyclopentylbutyrat ist aufgrund seiner spezifischen Struktur einzigartig, die einen Cyclopentylring mit einer Pentylkette und einer Butyrateestergruppe kombiniert. Diese einzigartige Struktur verleiht ihm besondere chemische und physikalische Eigenschaften, was ihn in bestimmten Anwendungen wie Düften und Aromen wertvoll macht.

Eigenschaften

CAS-Nummer |

84812-68-0 |

|---|---|

Molekularformel |

C14H26O2 |

Molekulargewicht |

226.35 g/mol |

IUPAC-Name |

(3-pentylcyclopentyl) butanoate |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-8-12-9-10-13(11-12)16-14(15)7-4-2/h12-13H,3-11H2,1-2H3 |

InChI-Schlüssel |

MVXQRSHCSLQAQL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1CCC(C1)OC(=O)CCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)

![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)

![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)

![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)